Altholactone

Description

Natural Origins and Botanical Sources of Altholactone

This compound is a phytochemical, a compound produced by plants. It was first isolated from an unnamed Polyalthia species, a genus of flowering plants in the family Annonaceae. clockss.org The voucher specimen from this initial discovery was collected in the Eastern Highlands district of New Guinea. clockss.org Subsequent research has identified this compound in various other plant species, most notably within the Goniothalamus genus, which also belongs to the Annonaceae family. nih.govbiocrick.comnih.gov

Specific botanical sources that have been reported to contain this compound include:

Polyalthia crassa researchgate.net

Polyalthia sp. nih.gov

Goniothalamus griffithii nih.gov

Goniothalamus laoticus nih.gov

Goniothalamus malayanus biocrick.comresearchgate.netresearchgate.net

Goniothalamus species nih.govmdpi.comijpsr.com

The Annonaceae family, often referred to as the custard apple family, is a rich source of diverse secondary metabolites, including alkaloids, flavonoids, and acetogenins. nih.govresearchgate.netresearchgate.net The presence of this compound across different genera within this family highlights the chemosystematic relationships among these plants.

Classification of this compound within Natural Products Chemistry

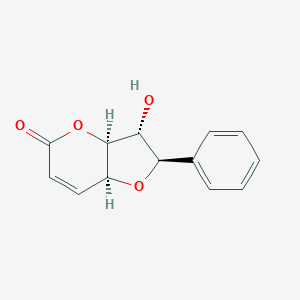

From a chemical standpoint, this compound is classified as a styryl-lactone. nih.govnih.govresearchgate.net This class of compounds is characterized by a lactone ring attached to a styryl group (a vinylbenzene moiety). More specifically, this compound possesses a fused tetrahydrofurano-2-pyrone ring system. clockss.orgoup.comdoi.org Its systematic IUPAC name is (2R,3R,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one. nih.gov Another name for this compound is goniothalenol. nih.govoup.com

The core structure of this compound features several stereogenic centers, leading to the possibility of various stereoisomers. The naturally occurring form is typically the (+)-enantiomer. nih.govoup.com The intricate three-dimensional arrangement of its atoms is crucial for its biological activity and has been a key focus of synthetic chemistry efforts. nih.govdoi.orgacs.org

Below is a table summarizing the key chemical identifiers for this compound:

| Property | Value |

| Molecular Formula | C13H12O4 nih.gov |

| Molecular Weight | 232.23 g/mol nih.gov |

| CAS Number | 65408-91-5 biocrick.comnih.govchemicalbook.com |

| Chemical Class | Styryl-lactone, Furopyran nih.govnih.govnih.gov |

| Synonyms | Goniothalenol, 2-phenyl-3-hydroxy-6,7-dihydro-furano-pyrone nih.gov |

Historical Perspectives on this compound Discovery and Early Academic Research

The discovery of this compound was first reported in 1977 by Loder and Nearn. clockss.orgnih.gov They isolated the crystalline compound from the bark of a Polyalthia species collected in New Guinea and were the first to propose its novel tetrahydrofuro[3,2-b]pyran-5-one structure based on chemical reactions and physical properties. clockss.org

Early research on this compound focused on elucidating its complex structure and stereochemistry. clockss.org Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry were instrumental in confirming its molecular framework. clockss.org The initial studies also noted its interesting biological properties, which spurred further investigation into its potential applications. clockss.org

The fascinating molecular architecture and the promising bioactivity of this compound quickly attracted the attention of synthetic organic chemists. ijpsr.com The challenge of constructing its unique fused ring system with precise stereocontrol has led to the development of numerous elegant and innovative total synthesis strategies. nih.govoup.comdoi.orgacs.orgrsc.org These synthetic endeavors have not only provided access to larger quantities of this compound for biological testing but have also advanced the field of asymmetric synthesis. nih.govdoi.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3R,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-10-7-6-9-13(17-10)11(15)12(16-9)8-4-2-1-3-5-8/h1-7,9,11-13,15H/t9-,11+,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIRVBNLJKGIEM-WKSBVSIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C3C(O2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@H]([C@H]3[C@@H](O2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331855 | |

| Record name | ALTHOLACTONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65408-91-5 | |

| Record name | Altholactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65408-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ALTHOLACTONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65408-91-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isolation and Purity Assessment Methodologies for Altholactone

Extraction Techniques from Biological Matrices

The initial step in isolating altholactone involves its extraction from plant material. The compound is primarily found in plants of the Goniothalamus and Polyalthia genera. clockss.orggriffith.edu.aumdpi.com The choice of plant part and extraction solvent is critical for maximizing the yield of the target compound.

Researchers typically use aerial parts, such as the bark, stem, or fruit peel, as the starting material. griffith.edu.auresearchgate.net A common and effective method is sequential solvent extraction, where the plant material is successively soaked in a series of solvents with increasing polarity. This approach fractionates the crude extract based on the solubility of its components. A typical sequence involves starting with a non-polar solvent like n-hexane to remove oils and fats, followed by solvents of intermediate polarity such as dichloromethane (B109758) (CH2Cl2) or ethyl acetate (B1210297) (EtOAc), which are effective at extracting this compound. Finally, a highly polar solvent like methanol (B129727) (CH3OH) is used to extract the remaining polar compounds. griffith.edu.audoi.org The extracts rich in this compound, typically the dichloromethane and methanol fractions, are then combined for further processing. griffith.edu.au

Table 1: Plant Sources and Extraction Solvents for this compound

| Plant Species | Plant Part Used | Extraction Solvents | Reference |

|---|---|---|---|

| Goniothalamus australis | Bark, Aerial Parts | n-hexane, Dichloromethane (CH2Cl2), Methanol (CH3OH) | griffith.edu.au |

| Goniothalamus giganteus | Bark | Ethyl Acetate (EtOAc) | doi.org |

| Goniothalamus scortechinii | Fruit Peel | Not specified in detail, but subjected to phytochemical investigation. | researchgate.net |

| Goniothalamus malayanus | Stembark | Not specified in detail, but compound was isolated. | mdpi.com |

| Polyalthia sp. | Not specified | Not specified in detail, but compound was isolated. | clockss.org |

Chromatographic Separation Strategies for this compound

Following extraction, the crude mixture containing this compound must undergo extensive purification. This is achieved through various chromatographic techniques that separate compounds based on their physical and chemical properties, such as polarity, size, and affinity for the stationary phase.

Column chromatography (CC) is the cornerstone of the purification process. The crude extract is loaded onto a column packed with a solid adsorbent (the stationary phase), and a solvent or mixture of solvents (the mobile phase) is passed through it.

Common stationary phases used in the separation of this compound include:

Silica (B1680970) Gel: A widely used polar adsorbent for separating compounds of varying polarities. d-nb.infooup.com

C18 Reversed-Phase Silica: A non-polar stationary phase where separation is based on hydrophobicity. This is often used in flash column chromatography. griffith.edu.au

Polyamide Gel (PAG): Another adsorbent used for separating various classes of natural products. griffith.edu.au

A gradient elution strategy is frequently employed, where the polarity of the mobile phase is gradually changed over time. For instance, a stepwise gradient of methanol in water, sometimes with a small amount of an additive like trifluoroacetic acid (TFA), is used to elute compounds from a C18 column. griffith.edu.au

For the final stage of purification, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. This technique uses high pressure to pass the mobile phase through a densely packed column, providing superior resolution and allowing for the isolation of this compound with a high degree of purity. Semi-preparative HPLC with a C18 column and a mobile phase consisting of a methanol-water-TFA gradient has been successfully used to obtain pure this compound. griffith.edu.au

Table 2: Chromatographic Techniques for this compound Purification

| Technique | Stationary Phase | Mobile Phase System (Example) | Purpose | Reference |

|---|---|---|---|---|

| Column Chromatography (CC) | Silica Gel | n-pentane/Et2O gradients | Initial fractionation | d-nb.info |

| Flash Column Chromatography | C18 Reversed-Phase | Stepwise gradient of CH3OH-H2O-TFA | Fractionation of crude extract | griffith.edu.au |

| Semi-Preparative HPLC | C18 Reversed-Phase | Linear gradient of H2O-CH3OH-TFA | Final purification | griffith.edu.au |

Liquid Chromatography Applications

Spectroscopic Techniques for Isolation Monitoring

Throughout the isolation process, analytical techniques are essential for monitoring the separation and identifying the fractions that contain this compound. After isolation, a combination of spectroscopic methods is used to confirm the molecular structure.

Monitoring: Fractions collected from column chromatography are often analyzed using Thin-Layer Chromatography (TLC) and visualized under UV light. Fractions showing promising spots are further analyzed by Mass Spectrometry (MS) and UV spectroscopy to tentatively identify those containing this compound before they are pooled for the next purification step. griffith.edu.au

Structural Elucidation: Once a pure compound is obtained, its identity is unequivocally confirmed through a suite of spectroscopic analyses.

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure determination. 1H NMR provides information about the number and environment of hydrogen atoms, while 13C NMR does the same for carbon atoms. clockss.orgresearchgate.net Two-dimensional NMR experiments (e.g., COSY) are used to establish the connectivity between atoms, ultimately confirming the complete structure and relative stereochemistry of this compound. clockss.org

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic of the this compound structure. researchgate.net

Purity Assessment and Dereplication Protocols in this compound Research

The final step is to assess the purity of the isolated this compound and to employ modern strategies to streamline the discovery process.

Purity Assessment: The purity of the final sample is typically determined using analytical HPLC. A pure sample should ideally appear as a single, sharp peak in the chromatogram. Research indicates that isolated compounds, including this compound, are often obtained at a purity level of greater than 95%. griffith.edu.au NMR spectroscopy can also serve as a method for purity assessment.

Dereplication Protocols: In natural product chemistry, dereplication is the process of rapidly identifying known compounds in a mixture to avoid the time-consuming effort of re-isolating and re-characterizing them. researchgate.net This is particularly important in the study of genera like Goniothalamus, which are rich in known styryl-lactones. Recent studies on this compound have utilized advanced dereplication strategies:

13C NMR-Based Dereplication: This method involves analyzing the 13C NMR spectrum of a crude or semi-purified fraction and using specialized software, such as MixONat, to compare the spectral data against a database of known compounds. This approach has been successfully used to quickly identify this compound in extracts of Goniothalamus giganteus. doi.org

Mass Spectrometry-Based Dereplication: High-resolution mass spectrometry, such as Electrospray Ionization Fourier Transform Mass Spectrometry (ESI-FT-MS), can be used to screen extracts for compounds that bind to a specific biological target, allowing for the rapid identification of bioactive molecules like this compound directly from a complex mixture. researchgate.net

These modern dereplication techniques significantly accelerate the process of natural product discovery, allowing researchers to focus their efforts on isolating novel compounds. doi.orgresearchgate.net

Biosynthetic Pathways and Precursors of Altholactone

Hypothesized Biosynthetic Routes to Altholactone

The proposed biosynthetic pathway for this compound and related styryllactones is a combination of the shikimic acid and acetate-malonate pathways. iisc.ac.in This mixed biogenesis is a common strategy in plants for generating a diverse array of secondary metabolites. pharmacy180.comviper.ac.in

The core hypothesis suggests that the biosynthesis begins with precursors from these two distinct routes:

Shikimic Acid Pathway : This pathway provides the C6-C3 unit, which is a phenylpropanoid skeleton. Specifically, the aromatic amino acid L-phenylalanine, a direct product of the shikimate pathway, is converted to cinnamic acid. iisc.ac.inwikipedia.org

Acetate-Malonate Pathway : This route supplies the remaining carbon atoms for the lactone ring structure. It is proposed that two acetate (B1210297) units, activated as acetyl-coenzyme A (acetyl-CoA), are incorporated. iisc.ac.in

The condensation of cinnamic acid with two molecules of acetyl-CoA is thought to generate the fundamental styryl-pyrone skeleton, which serves as the foundational structure for this class of compounds. iisc.ac.in Subsequent biosynthetic transformations, including oxidations, ring closures, and stereochemical rearrangements, are then required to produce the full variety of styryllactone scaffolds, including this compound. iisc.ac.in

Identification of Biosynthetic Intermediates

Within the proposed biosynthetic framework, the styryl-pyrone (+)-goniothalamin is considered a pivotal precursor and key intermediate. iisc.ac.in It is hypothesized that (+)-goniothalamin is formed early in the pathway and subsequently undergoes a series of modifications to yield a range of other styryllactones.

The co-isolation of numerous related styryllactones from Goniothalamus species lends support to this hypothesis, suggesting they are all part of a divergent biosynthetic network originating from a common intermediate. Further hydroxylation and oxidation of (+)-goniothalamin are believed to lead to the formation of more complex derivatives like this compound. iisc.ac.in

Below is a table of key compounds implicated in the biosynthetic pathway of this compound.

| Compound Name | Role in Biosynthesis | Pathway of Origin |

| Shikimic Acid | Primary Precursor | Shikimic Acid Pathway |

| L-Phenylalanine | Primary Precursor | Shikimic Acid Pathway |

| Cinnamic Acid | Building Block (C6-C3 unit) | Shikimic Acid Pathway |

| Acetyl-CoA | Building Block (2 x C2 units) | Acetate-Malonate Pathway |

| (+)-Goniothalamin | Pivotal Intermediate/Precursor | Mixed Pathway |

| This compound | Final Product | Mixed Pathway |

| Goniodiol | Related Styryllactone | Mixed Pathway |

| Goniotriol | Related Styryllactone | Mixed Pathway |

Enzymatic Studies in this compound Biosynthesis

While the general biosynthetic routes to this compound have been hypothesized based on precursor feeding studies and the chemical structures of co-occurring metabolites, detailed characterization of the specific enzymes involved remains limited in scientific literature.

The foundational pathways are well-understood:

The shikimate pathway involves a series of well-characterized enzymes, such as 3-dehydroquinate (B1236863) synthase, shikimate dehydrogenase, and chorismate synthase, to produce aromatic amino acids. wikipedia.org

The acetate-malonate pathway utilizes enzymes like acetyl-CoA carboxylase and fatty acid synthases to build carbon chains from acetyl-CoA units. viper.ac.inslideshare.net

However, the specific enzymes from Goniothalamus species that catalyze the key steps unique to this compound biosynthesis have not been extensively isolated or characterized. These critical steps would include the condensation of cinnamic acid and acetyl-CoA units to form the pyrone ring, and the subsequent stereoselective oxidation and cyclization reactions that form the fused tetrahydrofuran (B95107) ring of this compound. Research has largely focused on the total chemical synthesis of these molecules and the evaluation of their biological activities, rather than the enzymology of their natural production. nih.govnih.gov The identification and characterization of these novel enzymes represent a significant area for future research in plant biochemistry and natural product biosynthesis. nih.govbeilstein-journals.orgneb.com

Synthetic Chemistry of Altholactone and Analogues

Total Synthesis Approaches to Altholactone

The synthesis of this compound has been approached from various angles, utilizing different chiral sources and key reactions to construct the complex molecular architecture. These approaches can be broadly categorized based on their strategy for controlling stereochemistry.

Enantioselective syntheses aim to produce a single enantiomer of the target molecule, typically (+)-altholactone, by employing chiral catalysts or auxiliaries. A notable asymmetric total synthesis of (+)-altholactone was achieved starting from 2,2-dimethyl-1,3-dioxan-5-one. nih.gov A key step in this route involved a RAMP-hydrazone α-alkylation to establish the initial stereocenter. nih.gov Another successful enantioselective total synthesis of (+)-altholactone began with diethyl L-tartrate, utilizing an L-threitol derivative as a key intermediate. doi.org In this approach, two of the stereogenic centers were introduced through a highly stereoselective hydroboration-oxidation sequence. doi.org The versatility of tartaric acid as a chiral starting material has been further demonstrated in syntheses that achieve not only (+)-altholactone but also other bioactive styryllactones from a common intermediate derived from D-(-)-tartaric acid. acs.org

Table 1: Comparison of Selected Total Syntheses of (+)-Altholactone

| Starting Material | Key Strategy | Number of Steps | Overall Yield | Reference |

|---|---|---|---|---|

| 2,2-dimethyl-1,3-dioxane-5-one | RAMP-hydrazone α-alkylation | 18 | 13.7% | researchgate.net |

| Diethyl L-tartrate | Hydroboration-oxidation | Not specified | Not specified | doi.org |

| (R)-Mandelic acid | Hetero-Diels-Alder reaction | 10 | ~10% | researchgate.net |

| L-(+)-Diethyl tartrate | Asymmetric acetate (B1210297) aldol (B89426) reaction | Not specified | Not specified | rsc.orgrsc.org |

| D-Glucose | Wittig olefination | 11 | Not specified | researchgate.net |

| L-Arabinose | Epoxide cyclization with silica (B1680970) gel | Not specified | Not specified | researchgate.netoup.com |

Carbohydrates represent an abundant source of chirality and are frequently used as starting materials in natural product synthesis. nih.gov Several total syntheses of this compound and its enantiomers have been developed from common sugars. ijpsr.com For instance, (+)-altholactone has been synthesized from D-glucose in 11 steps. researchgate.net L-arabinose has also served as a chiral precursor for an enantiospecific total synthesis of (+)-altholactone. researchgate.netoup.com In a demonstration of enantiomer synthesis, D-gulonolactone was used to construct (+)-altholactone, while D-mannose was the starting point for its enantiomer, (−)-altholactone. capes.gov.br This highlights the power of carbohydrates in providing access to either enantiomer of a target molecule by selecting the appropriate parent sugar.

Stereoselective Total Synthesis of this compound

Synthesis of this compound Stereocongeners and Diastereomers (e.g., Isothis compound (B1181693), Epi-altholactone)

The synthesis of this compound's diastereomers, such as isothis compound and various epi-altholactones, is crucial for exploring structure-activity relationships. These compounds differ from this compound only in the spatial arrangement at one or more stereocenters. sciengine.com

A flexible, enantioselective route starting from furfural (B47365) has been developed to access isothis compound and 3-epi-altholactone. acs.orgnih.gov This strategy relies on a Sharpless catalytic asymmetric dihydroxylation of a vinylfuran intermediate to set the absolute stereochemistry. acs.orgnih.gov The resulting diols are then converted into the target lactones through a diastereoselective oxidation and reduction sequence. nih.gov

Syntheses of multiple stereoisomers from a single precursor are particularly efficient. One such approach achieved the synthesis of (-)-ent-altholactone, (+)-7a-epi-altholactone, (-)-ent-isothis compound, and (-)-7a-epi-isothis compound from 2,3-O-cyclohexylidene-D-glyceraldehyde. researchgate.netsciengine.com Similarly, the total syntheses of (+)-altholactone and three of its stereocongeners—(+)-7,8-di-epi-, (+)-7-epi-, and (+)-8-epi-altholactone—have been accomplished from L-arabinose. oup.com A concise and stereoselective synthesis of (-)-isothis compound has also been reported starting from D-mannose, with key steps including an intramolecular tetrahydrofuran (B95107) cyclization and a one-pot acetonide deprotection-lactonization. sciengine.com

Table 2: Synthesis of this compound Stereocongeners

| Target Compound | Starting Material | Key Strategy | Reference |

|---|---|---|---|

| Isothis compound, 3-epi-Altholactone | Furfural | Sharpless asymmetric dihydroxylation | acs.orgnih.gov |

| (-)-ent-Altholactone, (+)-7a-epi-Altholactone, (-)-ent-Isothis compound | 2,3-O-Cyclohexylidene-D-glyceraldehyde | Diastereomer separation | researchgate.netsciengine.com |

| (+)-7-epi-Altholactone, (+)-8-epi-Altholactone | L-Arabinose | Stereocontrolled conversions from common intermediate | oup.com |

| (-)-Isothis compound | D-Mannose | Intramolecular tetrahydrofuran cyclization | sciengine.com |

Key Synthetic Methodologies and Reaction Sequences for this compound Scaffolds

The construction of the fused bicyclic core of this compound, particularly the tetrasubstituted tetrahydrofuran ring, presents a significant synthetic challenge.

A variety of methods have been employed to forge the crucial tetrahydrofuran ring. chemistryviews.orgresearchgate.net A common and effective strategy involves the acid-catalyzed cyclization of an epoxide. In the synthesis of isothis compound, an epoxide intermediate, generated via diastereoselective epoxidation with mCPBA, undergoes clean cyclization when treated with camphorsulfonic acid (CSA) to yield the tetrahydrofuran ring exclusively. acs.org

Another powerful approach is the intramolecular cyclization of a diol. In one synthesis of (-)-isothis compound from D-mannose, the tetrahydrofuran ring was formed via an intramolecular cyclization involving a hydroxyl group, demonstrating excellent stereocontrol. sciengine.com Similarly, a key step in an asymmetric synthesis of (+)-altholactone was a stereoselective ring-closure to generate the tetrahydrofuran moiety with an inversion of configuration. nih.gov In a synthesis starting from L-arabinose, the pivotal tetrahydrofuran formation was achieved by treating a diastereomeric mixture of epoxy-pentanetriol derivatives with silica gel, which promoted the desired cyclization. oup.com More recently, metal-free, iodine-catalyzed methods for C-H activation have emerged as an ecologically favorable way to construct tetrahydrofuran rings from alcohols. chemistryviews.org

Lactone Ring Formation Strategies

The construction of the α,β-unsaturated δ-lactone ring is a critical step in the synthesis of this compound. Various methodologies have been employed to achieve this, often as one of the final steps in the synthetic sequence.

One common approach involves the oxidation of a precursor diol or lactol . In several syntheses, a 1,5-diol intermediate is oxidized to the corresponding δ-lactone. For instance, a diol can be selectively oxidized using reagents like silver carbonate on celite or manganese dioxide. waocp.com Another strategy involves the oxidation of a lactol (a cyclic hemiacetal), which can be formed from the reduction of a corresponding cyclic ketone or by cyclization of a hydroxy aldehyde. The stereocontrolled reduction of a lactone precursor to a lactol, followed by olefination and subsequent oxidation, is a frequently used sequence. researchgate.net

Another effective strategy is the cyclization of a hydroxy ester . This can be achieved through intramolecular transesterification, often promoted by acid or base catalysis. In some total syntheses of this compound and its analogues, a hydroxy-directed lactonization has been a key step, involving the oxidation of an alkene to reveal the necessary hydroxyl group for subsequent cyclization. waocp.com

A powerful method for constructing the α,β-unsaturated lactone moiety is through olefination of a lactone precursor . The Wittig reaction or Horner-Wadsworth-Emmons olefination of a suitable keto-lactone or an aldehyde derived from a lactol can introduce the exocyclic double bond, which then isomerizes to the more stable endocyclic position to furnish the α,β-unsaturated system. rsc.org

More advanced strategies include ring-closing metathesis (RCM) , although less common for the direct formation of the this compound core, it has been utilized in the synthesis of related styryl lactones. Additionally, hetero-Diels-Alder reactions have been employed to construct the dihydropyranone ring system in a highly stereocontrolled manner, which is then elaborated to the final this compound structure. researchgate.netd-nb.info A catalytic asymmetric hetero-Diels-Alder/allylboration approach has been successfully used to create key intermediates for the synthesis of (+)-altholactone. researchgate.net

A summary of selected lactone ring formation strategies is presented in Table 1.

| Strategy | Key Reagents/Conditions | Precursor | Reference |

| Oxidation of a lactol | Collins oxidation, Wittig olefination | Tetrahydrofuran derivative | rsc.org |

| Hydroxy-directed lactonization | Oxidation of an alkene | Masked tetrol with an alkene tether | waocp.com |

| Hetero-Diels-Alder/Allylboration | Catalytic asymmetric approach | Dienes and aldehydes | researchgate.netd-nb.info |

| Intramolecular cyclization | Silica-gel catalyzed epoxy ring opening | Epoxy alcohol | |

| One-pot deprotection-lactonization | Acid-catalyzed deprotection and cyclization | Acetonide-protected diol ester | youtube.comijpsr.com |

Stereocontrol Elements in this compound Synthesis (e.g., Asymmetric Catalysis)

Establishing the correct stereochemistry at the multiple chiral centers of this compound is a significant challenge. Synthetic chemists have employed a range of elegant strategies to achieve high levels of stereocontrol, with asymmetric catalysis playing a pivotal role.

A cornerstone in many enantioselective syntheses of this compound and its isomers is the Sharpless asymmetric dihydroxylation (SAD) . This powerful reaction allows for the introduction of two adjacent hydroxyl groups across a double bond with a high degree of enantioselectivity. For example, the SAD of a vinylfuran derivative has been used to generate key diol intermediates, which are then converted to the α,β-unsaturated δ-lactone. capes.gov.brsemanticscholar.org This method effectively sets the stereochemistry of the hydroxyl groups which are crucial for the subsequent formation of the tetrahydrofuran ring.

Another widely used method is the Sharpless asymmetric epoxidation (SAE) , which introduces a chiral epoxide that can be opened stereoselectively to install the required stereocenters.

Substrate-controlled diastereoselective reactions are also fundamental. For instance, the reduction of a ketone can be directed by existing stereocenters in the molecule to yield the desired alcohol diastereomer. Chelation-controlled reductions using reagents like zinc borohydride (B1222165) have been employed to achieve high diastereoselectivity.

Chiral pool synthesis , starting from readily available chiral molecules such as carbohydrates or tartaric acid, is a common strategy. For example, D-glucose, L-arabinose, and D-mannose have all been used as starting materials, with their inherent stereochemistry guiding the synthesis. waocp.comresearchgate.net

Asymmetric aldol reactions have been utilized to create key carbon-carbon bonds with excellent stereocontrol. Boron-mediated anti-selective aldol reactions have been reported in the synthesis of (+)-altholactone.

The hetero-Diels-Alder reaction , often catalyzed by a chiral Lewis acid, provides a powerful means to construct the lactone ring with multiple stereocenters set in a single step. This has been applied to the synthesis of (+)-altholactone and related styryl lactones. researchgate.netd-nb.info

A summary of key stereocontrol methods is provided in Table 2.

| Method | Key Reagent/Catalyst | Transformation | Reference |

| Sharpless Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Alkene to chiral diol | capes.gov.brsemanticscholar.org |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, DET | Alkene to chiral epoxide | researchgate.net |

| Hetero-Diels-Alder Reaction | Chiral Lewis Acid | Diene + Aldehyde to Dihydropyranone | researchgate.netd-nb.info |

| Chiral Pool Synthesis | D-glucose, L-arabinose, D-mannose | Use of inherent chirality | waocp.comresearchgate.net |

| Asymmetric Aldol Reaction | Boron-mediated | Ketone + Aldehyde to Chiral β-hydroxy ketone | d-nb.info |

Development of Synthetic Analogues of this compound for Biological Investigation

To explore the structure-activity relationships (SAR) and improve the therapeutic profile of this compound, numerous analogues have been synthesized and evaluated for their biological activity, primarily their cytotoxicity against cancer cell lines. capes.gov.br These modifications have targeted the lactone ring, the tetrahydrofuran core, and the phenyl substituent.

One important class of analogues is the aza-analogues , where one of the oxygen atoms in the heterocyclic core is replaced by a nitrogen atom. The synthesis of aza-isothis compound has been reported, and these compounds provide insight into the importance of the oxygen atoms for biological activity. The introduction of nitrogen can also alter the solubility and pharmacokinetic properties of the molecule.

Diastereomers of this compound, such as isothis compound and 7-epi-altholactone, have been synthesized to investigate the impact of stereochemistry on cytotoxicity. researchgate.netresearchgate.netsemanticscholar.org These studies have shown that the relative and absolute configuration of the stereocenters can have a profound effect on biological activity.

Modifications to the phenyl ring have also been explored. Analogues with different substitution patterns on the phenyl ring have been prepared to probe the electronic and steric requirements for optimal activity.

Fluorinated analogues , such as 5-trifluoromethylisothis compound, have been synthesized. The introduction of fluorine can significantly alter the electronic properties and metabolic stability of a molecule, potentially leading to enhanced biological activity. capes.gov.br

The cytotoxic activities of several this compound analogues against various cancer cell lines are summarized in Table 3. The data highlights that even small structural changes can lead to significant differences in potency. For example, in some studies, certain stereoisomers have shown greater activity than the natural product itself against specific cell lines. The development of these analogues is crucial for identifying the pharmacophore of this compound and for designing new, more potent, and selective anticancer agents. capes.gov.br

| Compound | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |

| (+)-Altholactone | - | P-388 | 2.5 | |

| (+)-Altholactone | - | A-549 | 1.25 | |

| (+)-Altholactone | - | HT-29 | 1.25 | |

| (-)-Altholactone | Enantiomer | P-388 | >10 | |

| (+)-Isothis compound | Diastereomer | P-388 | 1.25 | |

| (-)-Isothis compound | Enantiomer of Isothis compound | P-388 | >10 | |

| Aza-isothis compound analogue | Oxygen replaced by Nitrogen | Various | - | |

| 5-Trifluoromethylisothis compound | CF₃ group on lactone ring | Various | - | capes.gov.br |

Molecular Mechanisms of Action of Altholactone in Preclinical Models

Cellular Pathway Modulations by Altholactone

This compound exerts its effects by influencing several critical signaling cascades within cancer cells. researchgate.net Research has shown its ability to inhibit the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), both of which are pivotal for the survival of many human tumors. mdpi.comnih.gov In prostate cancer cells, this compound has been observed to repress NF-κB transcriptional activity and inhibit both constitutive and IL-6-induced STAT3 transcriptional activity. mdpi.comresearchgate.net This leads to the downregulation of STAT3 target genes like survivin and Bcl-2, and an upregulation of the pro-apoptotic protein Bax. mdpi.com

Furthermore, this compound has been found to modulate the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. spandidos-publications.com In human bladder cancer T24 cells, treatment with this compound resulted in a decrease in the phosphorylation of Akt, a key protein for cell survival, and an activation of p38 MAPK. spandidos-publications.comnih.gov

The primary mechanism through which this compound exhibits its anticancer effects is the induction of apoptosis, or programmed cell death. spandidos-publications.comchemfaces.com This process is triggered by a cascade of molecular events initiated by the compound. Studies have demonstrated that this compound can induce apoptosis through both caspase-dependent and -independent pathways. ijpsr.comchemfaces.com In colorectal cancer cells, the activation of caspase-4 was identified as a key initiating event in the caspase-dependent pathway. chemfaces.com

A central feature of this compound-induced apoptosis is the generation of reactive oxygen species (ROS). mdpi.comspandidos-publications.com Treatment with this compound has been shown to significantly increase ROS levels in various cancer cell lines, including bladder cancer T24 cells and prostate cancer DU145 cells. mdpi.comspandidos-publications.com This increase in intracellular ROS creates a state of oxidative stress, which in turn triggers apoptotic signaling. ijpsr.com

The mechanistic role of ROS in this compound's action is underscored by experiments using antioxidants. Pre-treatment of cancer cells with the antioxidant N-acetylcysteine (NAC) has been shown to significantly inhibit this compound-induced apoptosis. mdpi.comspandidos-publications.comchemfaces.com Specifically, NAC was able to prevent the activation of caspase-3 and MAPK-p38, as well as the inactivation of Akt and Bcl-2 in bladder cancer cells. spandidos-publications.comchemfaces.com In prostate cancer cells, NAC inhibited the activation of Bax and prevented the downregulation of STAT3 target genes. mdpi.com These findings strongly suggest that ROS generation is a critical upstream event in the apoptotic cascade initiated by this compound. mdpi.comspandidos-publications.com

Table 1: Effect of this compound on ROS Generation and Apoptosis in Cancer Cell Lines

| Cell Line | Observation | Reference |

| Bladder Cancer (T24) | Significant generation of ROS, leading to apoptosis. | spandidos-publications.com |

| Prostate Cancer (DU145) | Promoted ROS generation, contributing to apoptosis. | mdpi.com |

| Human Promyelocytic Leukemia (HL-60) | Induced apoptosis via oxidative stress. | chemfaces.com |

| Colorectal Cancer (CRC) | Apoptosis induced by oxidative stress and ROS generation. | ijpsr.comchemfaces.com |

The mitochondria play a crucial role in the apoptotic process induced by this compound. ijpsr.comspandidos-publications.com The compound has been shown to cause significant mitochondrial dysfunction, a key step in the intrinsic pathway of apoptosis. spandidos-publications.com A hallmark of this dysfunction is the loss of mitochondrial membrane potential (MMP). spandidos-publications.comresearchgate.net

Treatment with this compound leads to a significant decrease in MMP in cancer cells. spandidos-publications.com This loss of membrane potential is often accompanied by the modulation of Bcl-2 family proteins, which are critical regulators of mitochondrial integrity. mdpi.comspandidos-publications.com Specifically, this compound treatment has been associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. omicsonline.orgmdpi.comspandidos-publications.com This shift in the Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. researchgate.net This release, in turn, activates the caspase cascade, with caspase-3 activation being a prominent downstream event, ultimately leading to the execution of apoptosis. spandidos-publications.comchemfaces.com

Table 2: this compound's Impact on Mitochondrial Parameters

| Parameter | Effect | Cell Line Example | Reference |

| Mitochondrial Membrane Potential | Significant loss | Bladder Cancer (T24) | spandidos-publications.com |

| Bcl-2 Expression | Downregulation | Bladder Cancer (T24), Prostate Cancer (DU145) | mdpi.comspandidos-publications.com |

| Bax Expression | Upregulation | Prostate Cancer (DU145) | omicsonline.orgmdpi.com |

| Caspase-3 Activation | Activation | Bladder Cancer (T24) | spandidos-publications.comchemfaces.com |

Q & A

Q. What experimental methods are used to assess Altholactone-induced apoptosis in cancer cells?

Apoptosis is measured using Annexin V-FITC/PI staining followed by flow cytometry to quantify early/late apoptotic cells . Western blotting is employed to analyze apoptotic proteins (e.g., Bax, Bcl-2, caspase-3) and signaling pathways (Akt, p38 MAPK) . Mitochondrial membrane potential (ΔΨm) disruption is evaluated via Rhodamine 123 fluorescence using flow cytometry .

Q. How is reactive oxygen species (ROS) generation quantified in this compound-treated cells?

Intracellular ROS levels are detected using the fluorescent probe DCFH-DA. Upon oxidation by ROS, non-fluorescent DCFH converts to fluorescent DCF, measured via flow cytometry. Pretreatment with ROS scavengers like N-acetylcysteine (NAC) confirms ROS dependency .

Q. What signaling pathways are modulated by this compound in cancer models?

this compound inhibits pro-survival pathways (e.g., Akt phosphorylation) and activates stress-responsive pathways (p38 MAPK). It also suppresses transcriptional regulators like STAT3 and NF-κB, as shown in prostate (DU145) and bladder (T24) cancer cells via western blotting and luciferase reporter assays .

Q. What is the rationale for using specific cell lines (e.g., T24, DU145) in this compound studies?

T24 (bladder cancer) and DU145 (prostate cancer) are selected for their resistance to apoptosis and relevance to preclinical drug testing. These models allow mechanistic exploration of ROS-dependent apoptosis and pathway inhibition .

Advanced Research Questions

Q. How can researchers reconcile the high IC50 values of this compound (e.g., 43.5 µM in T24 cells) with translational potential?

Structural optimization via medicinal chemistry (e.g., synthesizing analogs) may enhance potency. Combination therapies with ROS-inducing agents or pathway-specific inhibitors (e.g., Akt inhibitors) could lower effective doses . Pharmacokinetic studies in vivo are critical to assess bioavailability .

Q. What experimental strategies address contradictions in this compound’s mechanism across cancer types?

Comparative studies using isogenic cell lines (e.g., wild-type vs. ROS-scavenger-overexpressing) clarify context-dependent mechanisms. Multi-omics approaches (transcriptomics/proteomics) identify conserved vs. cell-specific targets . For example, Akt inhibition is consistent in T24 and leukemia cells, while STAT3 suppression is observed in DU145 .

Q. How does this compound’s binding to Mycobacterium tuberculosis Rv1466 inform its polypharmacology?

Molecular docking studies (AutoDock Vina) predict this compound binds Rv1466’s β-sheet/α-helix pocket (−6.7 kcal/mol binding energy), suggesting antimicrobial potential via protein interaction. Contrastingly, anticancer effects involve ROS and mitochondrial pathways, highlighting its multi-target nature .

Q. What statistical rigor ensures reproducibility in this compound studies?

Data are analyzed using SPSS or similar software with Student’s t-test/ANOVA. Experiments are repeated ≥3 times, with results reported as mean ± SD. ROS-dependent effects require NAC validation to exclude oxidative stress artifacts .

Methodological Considerations

Q. How to design dose-response experiments for this compound?

- Use MTT assays to determine IC50 values (e.g., 43.5 µM in T24 cells) .

- Include time-course analyses (12–24 h) to capture dynamic ROS and apoptosis profiles .

- Validate findings with orthogonal methods (e.g., trypan blue exclusion for viability) .

Q. What controls are essential in ROS-mediated apoptosis studies?

- Negative controls: Untreated cells + vehicle (e.g., DMSO).

- ROS validation: Pretreatment with NAC (5 mM) to block apoptosis .

- Pathway specificity: Pharmacological inhibitors (e.g., p38 inhibitor SB203580) to confirm signaling involvement .

Data Interpretation Challenges

Q. How to differentiate ROS-dependent apoptosis from off-target cytotoxicity?

Compare apoptosis markers (caspase-3 cleavage, Annexin V+) in NAC-pretreated vs. untreated cells. Off-target effects persist despite ROS scavenging, while specific apoptosis is abolished .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.